3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide
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Overview
Description
3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide is an organic compound that features a phenylthio group attached to a propanamide backbone, with a pyrimidin-5-yl substituent on the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide typically involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with appropriate amines. For instance, the reaction of 2-mercaptopyrimidin-5-ylpropanoic acid with 1,2-benzenediamine in polyphosphoric acid can yield derivatives of heterocyclic systems . The reaction conditions often require the presence of catalysts such as zinc chloride (ZnCl2) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The pyrimidin-5-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines.
Scientific Research Applications
3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The phenylthio and pyrimidin-5-yl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
2-mercaptopyrimidin-5-ylpropanoic acid: A precursor in the synthesis of 3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidines: Derivatives synthesized from similar starting materials.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
3-phenylsulfanyl-N-(2-pyrimidin-5-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(7-9-20-14-4-2-1-3-5-14)18-8-6-13-10-16-12-17-11-13/h1-5,10-12H,6-9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYPLKTVZTTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCC2=CN=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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